molecular formula C19H15N3O3 B3722461 3-cyano-3-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-oxo-1-phenylpropyl acetate

3-cyano-3-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-oxo-1-phenylpropyl acetate

Cat. No.: B3722461
M. Wt: 333.3 g/mol
InChI Key: DVHVYQLERBXDRF-VKAVYKQESA-N
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Description

3-cyano-3-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-oxo-1-phenylpropyl acetate is a complex organic compound with a unique structure that includes a benzimidazole ring, a cyano group, and an acetate ester

Preparation Methods

The synthesis of 3-cyano-3-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-oxo-1-phenylpropyl acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzimidazole derivatives with cyanoacetic acid derivatives under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pH settings to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often incorporate continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency .

Chemical Reactions Analysis

3-cyano-3-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-oxo-1-phenylpropyl acetate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

3-cyano-3-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-oxo-1-phenylpropyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyano-3-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-oxo-1-phenylpropyl acetate involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

When compared to similar compounds, 3-cyano-3-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-oxo-1-phenylpropyl acetate stands out due to its unique combination of functional groups and structural features. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

[(Z)-3-(1H-benzimidazol-2-yl)-3-cyano-2-hydroxy-1-phenylprop-2-enyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c1-12(23)25-18(13-7-3-2-4-8-13)17(24)14(11-20)19-21-15-9-5-6-10-16(15)22-19/h2-10,18,24H,1H3,(H,21,22)/b17-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHVYQLERBXDRF-VKAVYKQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC(C1=CC=CC=C1)/C(=C(\C#N)/C2=NC3=CC=CC=C3N2)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyano-3-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-oxo-1-phenylpropyl acetate
Reactant of Route 2
3-cyano-3-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-oxo-1-phenylpropyl acetate
Reactant of Route 3
Reactant of Route 3
3-cyano-3-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-oxo-1-phenylpropyl acetate
Reactant of Route 4
3-cyano-3-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-oxo-1-phenylpropyl acetate
Reactant of Route 5
Reactant of Route 5
3-cyano-3-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-oxo-1-phenylpropyl acetate
Reactant of Route 6
3-cyano-3-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-oxo-1-phenylpropyl acetate

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